6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine

Overview

Description

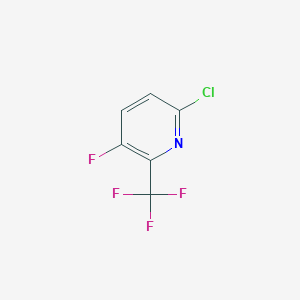

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine is a colorless to light-yellow liquid . It has a molecular weight of 199.53 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) like this compound is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

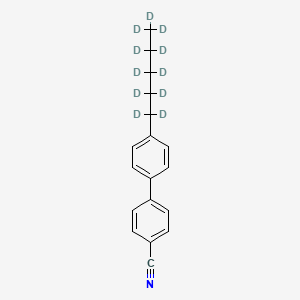

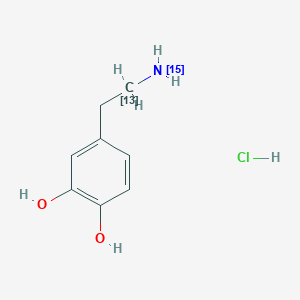

The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 6th position, a fluorine atom at the 3rd position, and a trifluoromethyl group at the 2nd position .Physical And Chemical Properties Analysis

This compound is a colorless to light-yellow liquid . It has a molecular weight of 199.53 .Scientific Research Applications

Halogen Shuffling in Pyridines

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine has been studied for its potential in halogen shuffling in pyridines, demonstrating the feasibility of selective electrophilic substitutions. This research highlights its utility in creating derivatives for further chemical manipulations, contributing to the broader field of organic synthesis (Mongin et al., 1998).

Structural and Spectroscopic Properties

The compound's structural and spectroscopic properties have been characterized, revealing insights into its molecular structural parameters and vibrational frequencies. This information is crucial for understanding the physical and chemical properties of the compound, facilitating its application in various scientific domains (Evecen et al., 2017).

Synthesis of Fluorinated Derivatives

Research has also focused on the synthesis of fluorinated derivatives using this compound. This involves the development of novel methods and strategies for the introduction of fluorine atoms into molecular structures, which is significant for creating compounds with desired properties for various applications (Maruyama et al., 1999).

Development of Radioligands

In the field of medical imaging, this compound has been used in the synthesis of radioligands. Specifically, it has been instrumental in the development of fluorine-18 labeled compounds for positron emission tomography (PET) imaging, enhancing our understanding of biological processes at the molecular level (Karramkam et al., 2003).

Pyridine Synthesis

Further research includes the development of new strategies for the synthesis of poly-substituted pyridines, where this compound plays a crucial role. This synthesis method, focusing on C-F bond breaking, contributes significantly to the field of heterocyclic chemistry (Chen et al., 2010).

Safety and Hazards

Future Directions

The future directions for 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine and other TFMP derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the protection of crops from pests . This suggests that the targets could be certain pests detrimental to crops.

Mode of Action

Tfmp derivatives are known to exhibit superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound interacts with its targets in a way that effectively controls pests.

Biochemical Pathways

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This implies that the compound may affect pathways related to these properties.

Pharmacokinetics

It’s known that the compound is a colorless to light-yellow liquid at room temperature , which may influence its bioavailability.

Result of Action

The compound’s use in pest control suggests that it effectively inhibits the growth or activity of certain pests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine. For instance, the compound’s effectiveness in pest control is likely influenced by factors such as the type of crop, the specific pests present, and the environmental conditions of the crop field . Moreover, the compound has low residues in the soil, meeting increasingly stringent environmental requirements .

Biochemical Analysis

Biochemical Properties

6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms and pyridine ring contribute to its high reactivity and specificity in binding interactions. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can lead to changes in the activity of the enzymes, affecting the overall biochemical processes within the cell .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of specific genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they regulate. The compound’s ability to form stable complexes with proteins and other biomolecules is attributed to its unique chemical structure, which includes multiple halogen atoms and a pyridine ring. These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential alterations in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal biochemical pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. Its interactions with specific enzymes can lead to changes in the production and utilization of metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes through specific transporters, and it may accumulate in certain tissues or cellular compartments. These interactions affect its localization and accumulation, which in turn influence its biochemical activity and effects on cellular function .

Properties

IUPAC Name |

6-chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-2-1-3(8)5(12-4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMZZUGNIRVXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858620 | |

| Record name | 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227511-58-1 | |

| Record name | 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B1459266.png)

![1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone](/img/structure/B1459270.png)